molecular formula C8H8FNO4S B2732417 (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride CAS No. 2228223-17-2

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

Cat. No. B2732417
CAS RN: 2228223-17-2
M. Wt: 233.21
InChI Key: CTXAUWZVQQUSAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (3-methyl-4-nitrophenyl)methanesulfonyl fluoride . The InChI code is 1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 . The molecular weight is 233.22 .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees . The CAS Number is 2228223-17-2 .

Scientific Research Applications

Enzyme Inhibition and Biochemical Applications

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has been studied for its effects on enzymes such as acetylcholinesterase. For instance, Kitz and Wilson (1963) explored the acceleration of the reaction rate between methanesulfonyl fluoride and acetylcholinesterase in the presence of substituted ammonium ions, highlighting the compound's role as an oxydiaphoric inhibitor that produces a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Additionally, Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, revealing how fluoride inhibits sulfonylation by methanesulfonyl fluoride without affecting desulfonylation, indicating specific interactions with enzyme systems (Greenspan & Wilson, 1970).

Organic Synthesis

In the realm of organic synthesis, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride serves as a precursor or intermediate for various reactions. For example, Kamlar et al. (2010) reported an organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, highlighting the utility of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride derivatives in synthesizing fluorinated compounds with potential pharmaceutical relevance (Kamlar et al., 2010). Similarly, Moon and Kim (2012) described the asymmetric conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts, further demonstrating the compound's versatility in facilitating the creation of chiral organofluorine compounds (Moon & Kim, 2012).

Analytical and Environmental Studies

Moreover, (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride has been utilized in studies focusing on the detection, analysis, and environmental implications of various compounds. For instance, Fox et al. (1990) examined the oxidation of haloalkenes by the methane monooxygenase from Methylosinus trichosporium, highlighting the enzyme's ability to oxidize chlorinated, fluorinated, and brominated alkenes, including contaminants like trichloroethylene. This research suggests potential environmental applications for the enzyme and indirectly relates to the study of compounds like (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (Fox et al., 1990).

Mechanism of Action

The specific mechanism of action for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is not provided in the search results. It is known to be used in enzyme inhibition studies, suggesting it may interact with certain enzymes to inhibit their activity.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAUWZVQQUSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

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